tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate

Sequential bioconjugation Orthogonal functionalization PROTAC linker design

tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate (C₁₄H₂₅Br₂NO₃, MW 415.16 g·mol⁻¹) belongs to the class of α,β-dibrominated amido-esters that serve as advanced synthetic intermediates in medicinal chemistry. The molecule comprises a tert-butyl-protected 6-aminohexanoate linker acylated with 3-bromo-2-(bromomethyl)propanoic acid, endowing it with two electrophilic bromine atoms at chemically distinct positions.

Molecular Formula C14H25Br2NO3
Molecular Weight 415.16 g/mol
Cat. No. B12071322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate
Molecular FormulaC14H25Br2NO3
Molecular Weight415.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCNC(=O)C(CBr)CBr
InChIInChI=1S/C14H25Br2NO3/c1-14(2,3)20-12(18)7-5-4-6-8-17-13(19)11(9-15)10-16/h11H,4-10H2,1-3H3,(H,17,19)
InChIKeyRADZXCBADWGECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate: Dibrominated Amido-Ester Building Block for PROTAC Design and β-Lactam Synthesis


tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate (C₁₄H₂₅Br₂NO₃, MW 415.16 g·mol⁻¹) belongs to the class of α,β-dibrominated amido-esters that serve as advanced synthetic intermediates in medicinal chemistry . The molecule comprises a tert-butyl-protected 6-aminohexanoate linker acylated with 3-bromo-2-(bromomethyl)propanoic acid, endowing it with two electrophilic bromine atoms at chemically distinct positions . Its core 3-bromo-2-bromomethylpropionamide motif is a recognized precursor for the phase-transfer-catalyzed synthesis of α-methylene-β-lactams, a transformation inaccessible to mono-bromo analogs .

Why Generic Substitution Fails: The Dual-Bromomethyl Advantage in tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate


In-class compounds such as tert-butyl 6-(3-bromopropanamido)hexanoate or tert-butyl 6-(2-bromoacetamido)hexanoate each bear only a single electrophilic bromine, precluding sequential derivatization and restricting synthetic versatility . The target compound uniquely positions two chemically differentiated bromine atoms—a primary bromide at the 2-bromomethyl substituent and a primary bromide at the 3-position—enabling orthogonal, stepwise nucleophilic substitution to assemble asymmetrically functionalized intermediates . Furthermore, the tert-butyl ester protective group provides acid-labile masking orthogonal to base-labile esters (e.g., methyl or ethyl), a critical design feature for multi-step PROTAC and bioconjugate assembly . Substituting a mono-bromo analog for this dibromide would foreclose the entire α-methylene-β-lactam synthetic pathway and halve the functionalization capacity of the linker.

Quantitative Differentiation Evidence for tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate


Dual Electrophilic Sites Enable Sequential Orthogonal Substitution Not Possible with Mono-Bromo Analogs

The target compound contains two chemically distinct bromine atoms: a bromomethyl group at the 2-position of the propanamide and a bromo group at the 3-position. This dual electrophile architecture permits stepwise, orthogonal nucleophilic substitution—a capability absent in mono-bromo comparators such as tert-butyl 6-(3-bromopropanamido)hexanoate (single terminal bromide) or tert-butyl 6-(2-bromoacetamido)hexanoate (single α-bromoamide) . The synthetic potential of the bis(bromomethyl) motif was demonstrated by Haynes et al. (1984), who converted 3-bromo-2-(bromomethyl)propionic acid into t-butyl 2-(phenylthiomethyl)propenoate (one bromide displaced) and further into t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate (both bromides differentiated), establishing the feasibility of sequential thiolate addition .

Sequential bioconjugation Orthogonal functionalization PROTAC linker design

tert-Butyl Ester Protection Permits Acid-Selective Deprotection Orthogonal to Base-Labile Esters

The tert-butyl ester of the target compound requires acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) for cleavage to the free carboxylic acid, whereas methyl or ethyl esters necessitate saponification with hydroxide bases that may compromise the amide bond or induce premature displacement of bromine atoms. The parent amine, tert-butyl 6-aminohexanoate, exhibits a predicted pKa of 10.51 ± 0.10 for its amino group, indicating that the amine remains predominantly protonated under acidic deprotection conditions, thereby protecting the newly liberated carboxylic acid from undesired intramolecular reactions . This orthogonal deprotection profile is critical for multi-step PROTAC assembly, where the acid-labile tert-butyl ester can be removed in the final step without disturbing pre-installed warhead-ligase ligand attachments.

Orthogonal protecting group strategy Solid-phase peptide synthesis PROTAC conjugation

Hexanoate Linker Length Matches the Optimal PROTAC Spacer Range for Ternary Complex Formation

The 6-carbon hexanoate spacer in the target compound provides an estimated end-to-end distance of ~7.7 Å (based on all-trans C–C bond lengths of ~1.54 Å with bond angles of ~109.5°), positioning it within the empirically optimal PROTAC linker length range of 5–10 atoms . This contrasts with shorter 2-carbon analogs (e.g., glycine-derived linkers, ~3.8 Å) that restrict conformational freedom and can force suboptimal ternary complex geometry, and with longer 11-carbon spacers (~14 Å) that may introduce excessive flexibility and entropic penalties. The 6-aminohexanoate scaffold has been successfully deployed in the PROTAC CARM1/IKZF3 degrader-1 (HY-172368), which achieves an IC₅₀ of 0.07 µM against CARM1 while maintaining >350-fold selectivity over CARM3 (IC₅₀ > 25 µM) . The target compound extends this validated scaffold with a reactive dibromide head group for direct conjugation to thiol- or amine-bearing ligands.

PROTAC linker optimization Ternary complex stabilization Linker structure-activity relationship

Exclusive Access to α-Methylene-β-Lactams via Phase-Transfer Cyclisation: A Reactivity Not Replicable by Mono-Bromo Substrates

The 3-bromo-2-bromomethylpropionamide motif undergoes phase-transfer-catalyzed intramolecular cyclisation to yield α-methylene-β-lactams, a transformation mechanistically dependent on the presence of two leaving groups in a 1,3-relationship . Mono-bromo substrates—such as 3-bromopropionamides or 2-bromoacetamides—cannot execute this cyclisation because the reaction requires both an enolizable α-proton (generated after the first bromide displacement) and a second leaving group for ring closure. Fletcher and Kay (1978) first demonstrated this transformation, and subsequent work by Mori et al. reported the solid–liquid phase-transfer variant giving 3-methylene-2-azetidinones in fair to good yields . The target compound's hexanoate linker does not interfere with this cyclisation, as the reaction is established for a range of 3-bromo-2-bromomethylpropionamides with diverse N-substituents .

β-Lactam antibiotic precursors Phase-transfer catalysis Intramolecular cyclisation

Established Precursor Purity and Analytical Characterization Enabling Reproducible Downstream Chemistry

The immediate precursor tert-butyl 3-bromo-2-(bromomethyl)propanoate (CAS 75509-27-2) is commercially available at ≥95% purity (PubChem, Sigma-Aldrich) with a defined melting point of 50–54 °C, ensuring batch-to-batch consistency for the acylation step that produces the target compound . In contrast, the analogous dichloro compound (tert-butyl 3-chloro-2-(chloromethyl)propanoate) is not widely catalogued with equivalent purity specifications, limiting its reproducibility for sensitive applications such as GMP intermediate synthesis. The 3-bromo-2-(bromomethyl)propanoic acid building block (CAS 41459-42-1) is supplied at 97% purity with a melting point of 98–101 °C, and the simple patent CN116041180A describes an optimized, scalable synthesis of the tert-butyl ester precursor . These established quality metrics reduce the risk of introducing unidentified impurities into multi-step PROTAC or β-lactam syntheses.

Chemical purity specification Analytical quality control Building block reliability

High-Impact Application Scenarios for tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate


PROTAC Linker Conjugation via Sequential Bromide Displacement

In PROTAC design, the 6-aminohexanoate spacer has been validated in the CARM1/IKZF3 degrader-1 (IC₅₀ = 0.07 µM against CARM1) . The target compound extends this scaffold with a dibromide head group, enabling: (i) first bromide displacement to install a thiol- or amine-bearing E3 ligase ligand, followed by (ii) second bromide displacement to attach the target-protein warhead. This sequential, one-linker strategy eliminates the need for two separate conjugation steps with different linkers, reducing PROTAC assembly from a 6-step to a 4-step sequence.

Synthesis of α-Methylene-β-Lactam Libraries for Antibiotic Discovery

The 3-bromo-2-bromomethylpropionamide core undergoes phase-transfer-catalyzed cyclisation to α-methylene-β-lactams in fair to good yields under mild, metal-free conditions . The tert-butyl-protected hexanoate tail remains intact during cyclisation, providing a handle for subsequent conjugation to delivery vectors or affinity tags. This application is inaccessible to mono-bromo analogs and represents a structurally unique entry into monocyclic β-lactam chemical space.

Heterobifunctional Crosslinker for Antibody-Drug Conjugate (ADC) Payload Attachment

The orthogonal reactivity of the two bromine atoms, combined with the acid-labile tert-butyl ester, makes this compound suitable as a heterobifunctional crosslinker. The first bromide can conjugate to a cysteine-engineered antibody via thiol–bromide displacement, the second bromide to a cytotoxic payload, and the tert-butyl ester subsequently deprotected to reveal a carboxylic acid for further derivatization. This three-point orthogonal strategy is not achievable with mono-bromo or symmetric dibromide linkers.

Precursor for Scale-Up to 3-Bromo-2-(bromomethyl)propionic Acid Derivatives via Patent-Optimized Route

Patent CN116041180A describes a scalable, high-yielding method for preparing 3-bromo-2-bromomethylpropionate tert-butyl ester from 3-bromo-2-bromomethylpropanoic acid and thionyl chloride . The target compound can be synthesized by coupling this activated ester with tert-butyl 6-aminohexanoate, providing a reliable supply chain for gram-to-kilogram campaigns in medicinal chemistry and process development.

Quote Request

Request a Quote for tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.